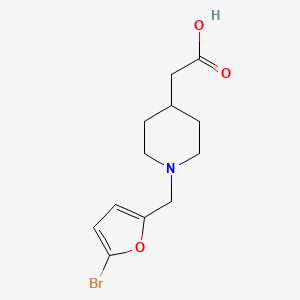

2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZHUVGWLLVERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)CC2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation. This suggests that 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)acetic acid might also interact with its targets to modulate their function or induce their degradation.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, indicating that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This suggests that this compound may also have diverse molecular and cellular effects.

Biological Activity

2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)acetic acid (CAS Number: 1534185-74-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromofuran with piperidine derivatives. The synthetic route often includes the following steps:

- Formation of the piperidine derivative : The bromofuran is reacted with piperidine to form an intermediate.

- Acetylation : The intermediate is then acetylated to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

The compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : The compound can modulate the activity of certain enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticonvulsant Activity : In a study published in Pharmacology Reports, the compound was tested in rodent models for its anticonvulsant properties. Results indicated a dose-dependent reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy .

- Antimicrobial Properties : Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : A study focused on the cytotoxic effects of this compound revealed that it selectively induced apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Pharmacological Applications

-

Antidiabetic Activity :

- Research indicates that compounds with similar structures exhibit inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, compounds structurally related to 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)acetic acid have shown promising IC₅₀ values in the low nanomolar range for DPP-IV inhibition, suggesting potential use in diabetes management .

-

Neuroprotective Effects :

- The piperidine derivative's structure allows for interaction with neurotransmitter systems, which may contribute to neuroprotective effects. Studies have demonstrated that similar compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels .

-

Antidepressant Potential :

- Given the structural similarities with known antidepressants, there is potential for this compound to exhibit mood-enhancing properties. Research into related compounds has shown efficacy in animal models of depression, indicating a need for further exploration of this compound's effects on mood disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Direct Alkylation : Reacting 5-bromofuran with piperidine derivatives followed by acetic acid functionalization.

The development of derivatives could enhance its pharmacological profile. For example, modifications to the piperidine ring or furan substituents may yield compounds with improved selectivity and potency against specific targets.

Case Studies

- DPP-IV Inhibition Study :

-

Neuroprotection in Animal Models :

- In a series of experiments involving rodent models, derivatives similar to this compound demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage . These findings support further investigation into the therapeutic applications of this compound in neurodegenerative conditions.

Comparison with Similar Compounds

Key Differences in Substituent Effects

- Electronic Properties: The 5-bromofuran-2-ylmethyl group in the target compound introduces a heteroaromatic ring with bromine, which may enhance lipophilicity and electrophilic reactivity compared to purely aromatic substituents (e.g., 9a, 9b) .

Synthetic Accessibility :

- Biological Implications: Analogs like 9a–9d were designed as sEH inhibitors, with activity dependent on substituent polarity and size .

Research Findings and Limitations

Preparation Methods

Alkylation of Piperidine with 5-Bromofuran-2-ylmethyl

- The piperidine nucleus is reacted with a bromomethyl-substituted bromofuran derivative under nucleophilic substitution conditions.

- Typical conditions involve:

- Use of a base such as triethylamine to deprotonate the piperidine nitrogen,

- Solvent systems like dichloromethane or acetonitrile,

- Controlled temperature (often room temperature to mild heating) to avoid decomposition of the bromofuran ring.

- This step yields the N-substituted piperidine intermediate.

Purification and Salt Formation

- After synthesis, the compound is purified typically by silica gel chromatography using eluent systems such as dichloromethane/methanol mixtures.

- The compound can be isolated as the free acid or converted into acid-addition salts using organic acids (e.g., acetic acid, trifluoroacetic acid) or inorganic acids, enhancing stability and solubility.

- Examples of suitable acids for salt formation include maleic acid, fumaric acid, benzoic acid, and others as per established pharmaceutical chemistry protocols.

Representative Reaction Scheme Summary (Adapted from Patent WO2013129879A1)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-bromofuran-2-ylmethyl bromide intermediate | Bromination of furan derivatives | Bromofuran bromomethyl intermediate |

| 2 | N-Alkylation of piperidine | Piperidine + bromofuran bromide, base | N-(5-bromofuran-2-ylmethyl)piperidine |

| 3 | Introduction of acetic acid group at piperidine 4-position | Carboxymethylation or use of protected acid derivatives | 2-(1-((5-bromofuran-2-yl)methyl)piperidin-4-yl)acetic acid |

| 4 | Purification and salt formation | Silica gel chromatography, acid addition | Pure compound or acid-addition salt |

Research Findings and Optimization Notes

- The reaction conditions such as solvent choice, temperature, and base influence yield and purity significantly.

- Silica gel chromatography with dichloromethane/methanol eluent is effective for purification.

- Acid-addition salts improve compound stability and handling.

- The bromofuran moiety requires mild conditions to prevent debromination or ring opening.

- Triethylamine is commonly used as a base during alkylation steps.

- The compound is often prepared in free acid form or as pharmaceutically acceptable salts for biological evaluation.

Comparative Data Table of Related Compounds and Synthetic Features

| Compound Name | Key Structural Feature | Synthetic Considerations |

|---|---|---|

| This compound | Bromofuran substituent on piperidine N | Sensitive bromofuran ring; requires mild alkylation |

| 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)acetic acid | Bromothiophene instead of bromofuran | Different electronic effects; similar alkylation |

| 4-Piperidineethanol | No halogen substitution | Simpler synthesis; lacks acid group |

| 1-(4-Bromobenzyl)piperidine | Bromobenzyl substituent on piperidine N | Lacks carboxylic acid; different functionalization |

Q & A

Q. What advanced separation techniques improve purification of polar byproducts?

- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) or membrane-based separations (e.g., nanofiltration) effectively isolate polar impurities. Solvent-resistant membranes (MWCO 500 Da) retain target compounds while removing salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.